AP-C3

cGKII Kinase Inhibition cGMP Signaling

Procure AP-C3 for precise cGKII inhibition. With a pIC50 of 6.3, it provides a >10-fold potency advantage over AP-C4. Its characterized secondary pharmacology (BRD2/CYP3A4) ensures target-specific validation, mitigating risk in gene transcription and metabolic liability studies.

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
Cat. No. B12368547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-C3
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C3=CC4=C(C=C3)OCCO4)OC
InChIInChI=1S/C22H23N3O4/c1-26-18-5-3-15(13-20(18)27-2)7-9-23-22-24-10-8-17(25-22)16-4-6-19-21(14-16)29-12-11-28-19/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,23,24,25)
InChIKeyKKIRYPZBFWFILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine (AP-C3): Procurement-Grade cGKII and BRD2 Inhibitor with Quantified Selectivity


4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine (CAS: 682795-78-4), commonly cataloged as AP-C3, is a synthetic pyrimidine-2-amine derivative . It is characterized as a potent, cell-permeable inhibitor of guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII) with a pIC50 of 6.3 (equivalent to an IC50 of ~501 nM) . Secondary target profiling data also indicate binding affinity for the bromodomain-containing protein 2 (BRD2) and weak inhibition of cytochrome P450 3A4 (CYP3A4) [1].

Why Simple cGKII Inhibitor Substitution Fails: Quantified Potency Gaps with AP-C4 and AP-C6


Generic substitution among cGKII inhibitors is not scientifically sound due to quantifiable potency differences that can alter experimental outcomes. Within the AP-C series, pIC50 values vary significantly. For example, the direct analog AP-C4 (CAS: 682794-85-0) demonstrates a pIC50 of only 5.2 (~6.3 µM IC50), representing a >10-fold lower potency compared to AP-C3 . Conversely, AP-C6 (CAS: 2234276-60-7) is a more potent inhibitor with a pIC50 of 6.5 (~316 nM IC50) . Furthermore, the secondary pharmacology profile of AP-C3, including its distinct BRD2 binding and CYP3A4 inhibition, is not a universal feature of all pyrimidine-based cGKII inhibitors, rendering direct replacement without target-specific validation a high-risk procurement decision [1][2].

Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation for AP-C3 Procurement


Direct Comparator Analysis: AP-C3 vs. AP-C4 cGKII Inhibitory Potency

In a direct series comparison, AP-C3 demonstrates superior cGKII inhibitory potency compared to its close analog AP-C4. The difference is quantified by their pIC50 values, translating to a substantial gap in the effective concentration required for kinase inhibition .

cGKII Kinase Inhibition cGMP Signaling

Potency Ranking Among cGKII Inhibitors: AP-C3 vs. AP-C6

While AP-C3 is a potent cGKII inhibitor (pIC50 6.3), a related analog AP-C6 exhibits even higher potency. This comparison defines the dynamic range within this chemical series and helps researchers select the appropriate tool compound based on desired potency window .

cGKII Kinase Inhibition Structure-Activity Relationship

Secondary Target Profile: BRD2 Bromodomain Binding Affinity of AP-C3

Beyond its primary cGKII activity, AP-C3 exhibits measurable binding to the bromodomain of BRD2. The IC50 of 398 nM provides a quantifiable benchmark for its off-target or polypharmacology profile, which is a critical consideration for experimental design and data interpretation [1].

BRD2 Bromodomain Epigenetics

ADME-Relevant CYP Inhibition Profile: AP-C3 CYP3A4 Activity

AP-C3 demonstrates weak inhibitory activity against the major drug-metabolizing enzyme CYP3A4, with an IC50 of 1.5 µM [1]. This value serves as a comparator when selecting cGKII inhibitors for studies where CYP3A4-mediated drug-drug interactions are a concern.

CYP3A4 Drug Metabolism ADME

Evidence-Based Application Scenarios for AP-C3 in cGKII and BRD2 Research


Dissecting cGMP/cGKII Signaling Pathways with a Validated Chemical Probe

Utilize AP-C3 as a selective inhibitor to interrogate cGKII function in cellular models of intestinal secretion, bone growth, or circadian rhythm. Its pIC50 of 6.3 provides a defined potency benchmark. When comparing results, the >10-fold lower potency of AP-C4 (pIC50 5.2) must be accounted for, and AP-C6 (pIC50 6.5) may be substituted if higher potency is required .

Epigenetic Profiling Studies Requiring BRD2 Activity Documentation

In experiments aimed at linking cGMP signaling to chromatin regulation, AP-C3 can serve as a dual-activity probe. Its BRD2 IC50 of 398 nM must be explicitly noted in experimental protocols and data analysis to avoid misattributing transcriptional effects solely to cGKII inhibition [1].

In Vitro ADME/Tox Profiling of cGKII Inhibitor Chemical Series

AP-C3 can be used as a reference compound in CYP3A4 inhibition panels. Its weak IC50 of 1.5 µM establishes a baseline for the chemical series, allowing medicinal chemists to track and optimize CYP3A4 liability as they explore structural analogs, aiming to maintain or improve this favorable weak inhibition profile [2].

Comparative Tool Compound Studies in Kinase Selectivity Panels

AP-C3's defined potency against cGKII and its secondary activities (BRD2, CYP3A4) make it a suitable comparator for broader kinase inhibitor development. Its profile can be contrasted with other benzodioxin-containing compounds (e.g., D4476 for CK1/ALK5) to assess scaffold-specific polypharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.